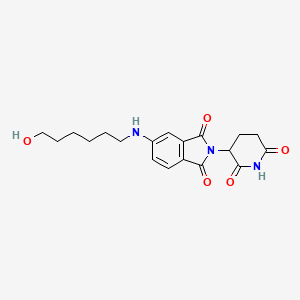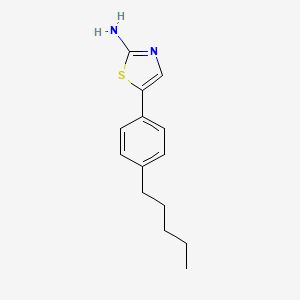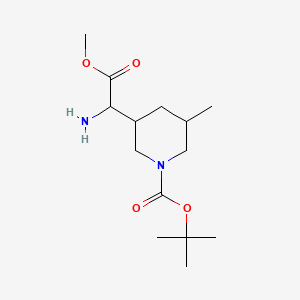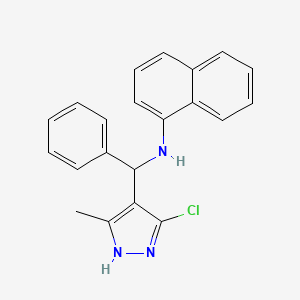![molecular formula C11H7F3N2O B14774749 5'-(Trifluoromethyl)-[2,2'-bipyridin]-6-ol](/img/structure/B14774749.png)
5'-(Trifluoromethyl)-[2,2'-bipyridin]-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-(Trifluoromethyl)-[2,2’-bipyridin]-6-ol is a compound that features a trifluoromethyl group attached to a bipyridine structure. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compounds it is attached to. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-(Trifluoromethyl)-[2,2’-bipyridin]-6-ol typically involves the introduction of the trifluoromethyl group into the bipyridine structure. One common method involves the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst. The reaction conditions often include the use of a base such as cesium fluoride and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques, which allow for the efficient and scalable synthesis of trifluoromethylated compounds. This method uses readily available organic precursors and fluorine sources to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5’-(Trifluoromethyl)-[2,2’-bipyridin]-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism by which 5’-(Trifluoromethyl)-[2,2’-bipyridin]-6-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing hydrophobic interactions and altering electronic properties. This can lead to changes in the activity of the target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
5,5’-Bis(trifluoromethyl)-2,2’-bipyridine: This compound also features a bipyridine structure with trifluoromethyl groups, but with different substitution patterns.
Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group, used in various chemical applications.
Trifluoromethylpyridine: Another heterocyclic compound with a trifluoromethyl group, used in pharmaceuticals and agrochemicals.
Uniqueness: 5’-(Trifluoromethyl)-[2,2’-bipyridin]-6-ol is unique due to its specific substitution pattern and the presence of both a bipyridine structure and a trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it valuable in specialized applications where other trifluoromethylated compounds may not be as effective .
Properties
Molecular Formula |
C11H7F3N2O |
|---|---|
Molecular Weight |
240.18 g/mol |
IUPAC Name |
6-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)7-4-5-8(15-6-7)9-2-1-3-10(17)16-9/h1-6H,(H,16,17) |
InChI Key |
BHWBRHPQCAHUJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1)C2=NC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (3aS,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14774667.png)
![2-(1,2-Dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B14774670.png)
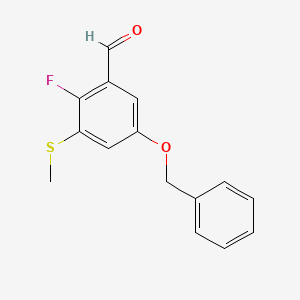


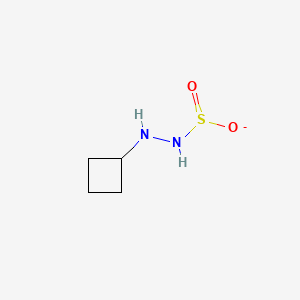
![5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine-2,4-diamine Hydrochloride](/img/structure/B14774704.png)
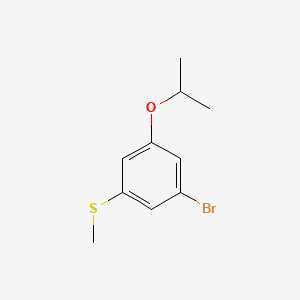
![Tert-butyl 4-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate](/img/structure/B14774726.png)
